Grosvenorine

Overview

Description

Grosvenorine is a major flavonoid compound found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey , a medicinal plant endemic to China. It has been studied for its metabolism within the human gastrointestinal tract, including artificial gastric and intestinal juices, as well as its pharmacological activities such as anti-complement, antibacterial, and antioxidant activities. The metabolism of this compound by human intestinal flora results in four metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol, which possess more potent pharmacological activities than this compound itself (Wang et al., 2015).

Synthesis Analysis

The synthesis of this compound and similar compounds can involve multi-component reactions, such as the Mn-catalyzed three-component synthesis of 1,5-amino/keto alcohols from Grignard reagents, imines/nitriles, and tetrahydrofuran (THF), showcasing innovative approaches to forming complex organic structures (He et al., 2014).

Molecular Structure Analysis

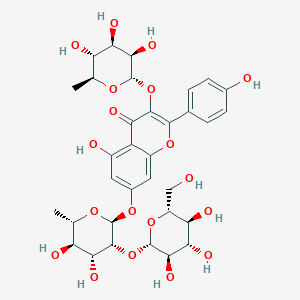

This compound's structure was determined through various spectroscopic methods, identifying it as kaempferol-3-O-α-L-rhamnopyranoside-7-O[β-D-glucopyranosyl-(1-2)-α-L-rhamnopyranoside] , indicating a complex flavonol glycoside structure (Chen, 1994).

Chemical Reactions and Properties

Research on related compounds and reactions, such as dynamic imine chemistry and template-directed synthesis employing reversible imine bond formation , provides insight into the chemical behavior and reactivity of complex organic molecules like this compound. These studies highlight the versatility and dynamics of imine bonds in synthetic chemistry, which could be relevant to understanding this compound's chemical properties (Belowich & Stoddart, 2012; Meyer, Joiner, & Stoddart, 2007).

Physical Properties Analysis

While specific studies on this compound's physical properties are scarce, related research on the physical and structural properties of heavy Grignard reagents offers a perspective on how similar compounds' physical characteristics, such as solubility and stability, can be influenced by their molecular structure (Westerhausen et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, particularly its redox properties , can be inferred from studies on similarly structured compounds. For instance, research on the redox properties of extremely crowded triarylpnictogens shows how bulky aryl groups can affect a compound's redox behavior, suggesting that this compound's flavonoid structure may similarly influence its chemical reactivity and stability (Sasaki et al., 2002).

Scientific Research Applications

Grosvenorine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antioxidant, anti-inflammatory, and anti-cancer activities

Industry: Utilized in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

Grosvenorine exerts its effects through several mechanisms:

Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes, leading to bacterial cell death.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and modulates inflammatory pathways, reducing inflammation.

Safety and Hazards

Future Directions

The pharmacological research of the fruits of S. grosvenorii, which contain Grosvenorine, has attracted extensive attention . An increasing number of extracts and compounds have been demonstrated to have various health benefits . This provides theoretical support for further investigation of its biological functions and potential clinical applications .

Biochemical Analysis

Biochemical Properties

Grosvenorine plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in antioxidant activities, such as superoxide dismutase (SOD) and catalase. These interactions help in neutralizing free radicals and reducing oxidative stress within cells . Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, this compound can modulate the expression of genes related to antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, both in vitro and in vivo . The extent of these effects may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, there may be threshold effects, leading to potential toxicity or adverse effects . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, this compound can influence the levels of metabolites involved in inflammatory pathways, further contributing to its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments or organelles, thereby influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grosvenorine involves the extraction of the compound from the fruits of Siraitia grosvenorii. The process typically includes:

Extraction: Using solvents like ethanol or methanol to extract the flavonoids from the dried fruit.

Purification: Techniques such as column chromatography are employed to purify this compound from the crude extract.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. This often involves:

Large-scale extraction: Utilizing industrial solvents and advanced extraction techniques.

Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions: Grosvenorine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.

Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of derivatives with varied activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for acetylation reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Comparison with Similar Compounds

Grosvenorine is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound stands out for its potent antibacterial activity and its specific use in traditional Chinese medicine .

properties

IUPAC Name |

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGWIVHOGEVSP-NWQOLJAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)

![(6E)-2-(1,3-dithian-2-ylidene)-6-[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/no-structure.png)